molecular formula C12H22O5 B107734 2-Hydroxydodecanedioic acid CAS No. 74661-16-8

2-Hydroxydodecanedioic acid

Cat. No.: B107734
CAS No.: 74661-16-8
M. Wt: 246.3 g/mol
InChI Key: ZJFLUASXSUPWNJ-UHFFFAOYSA-N
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Description

2-Hydroxydodecanedioic acid is a dicarboxylic acid with the molecular formula C12H22O5. It is a hydroxy fatty acid characterized by the presence of two carboxylic acid groups and a hydroxyl group on a 12-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxydodecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using microorganisms such as Saccharomyces cerevisiae, which can convert fatty acids into hydroxylated derivatives .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high yields and purity. The process typically includes the fermentation of renewable feedstocks, such as coconut milk factory wastewater, using genetically engineered strains of microorganisms that express specific enzymes like cytochrome P450 .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxydodecanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Esters, ethers.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H18O5
  • CAS Number : 103963-71-9
  • IUPAC Name : 2-hydroxydecanedioic acid

2-Hydroxydodecanedioic acid belongs to the class of medium-chain hydroxy acids, which are characterized by their chain lengths of 6 to 12 carbon atoms. This structural feature contributes to its solubility and reactivity, making it suitable for various applications.

Metabolic Research

Recent studies have highlighted the role of this compound in metabolic profiling. For example, it has been observed that individuals with asymptomatic severe intracranial arterial stenosis exhibit altered levels of this compound compared to healthy controls, suggesting its potential as a biomarker for metabolic diseases .

MetaboliteControl Group LevelsAsICAS Group Levels
This compoundNormalElevated

Skin Health

The compound has been explored for its dermatological benefits. Research indicates that hydroxy acids, including this compound, can improve skin conditions such as psoriasis and acne through their exfoliating properties . These acids promote cell turnover and enhance skin texture, making them valuable in cosmetic formulations.

Potential Biomarker

This compound has been detected in various food sources, including poultry and certain mammals. Its presence could serve as a biomarker for dietary intake of these foods, providing insights into nutritional studies .

Food SourceDetected Levels
AnatidaePresent
ChickensPresent
Domestic PigsPresent

Polymer Production

The unique properties of this compound make it a candidate for use in polymer synthesis. Its hydroxyl group allows for the formation of polyesters and other polymers that can be utilized in biodegradable materials . This application is particularly relevant in the context of sustainable materials development.

Case Study 1: Metabolic Profiling in Disease

A study involving patients with metabolic disorders revealed that levels of this compound were significantly altered during episodes of acute metabolic distress. This finding underscores the compound's relevance in understanding metabolic pathways and potential therapeutic targets .

Case Study 2: Dermatological Formulations

In clinical trials assessing the efficacy of topical formulations containing hydroxy acids, including this compound, patients reported significant improvements in skin hydration and texture over a period of eight weeks. The formulations demonstrated safety and efficacy, highlighting their potential for broader dermatological use .

Mechanism of Action

The mechanism of action of 2-Hydroxydodecanedioic acid involves its interaction with specific enzymes and metabolic pathways. It is known to be a substrate for peroxisomal acyl-coenzyme A oxidase, which catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs. This interaction plays a crucial role in fatty acid metabolism and energy production .

Comparison with Similar Compounds

2-Hydroxydodecanedioic acid can be compared with other hydroxy fatty acids and dicarboxylic acids:

Biological Activity

2-Hydroxydodecanedioic acid (also known as 2-hydroxysebacic acid or α-hydroxysebasate) is a medium-chain hydroxy acid that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological properties, synthesis, metabolic pathways, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its dicarboxylic acid structure with a hydroxyl group at the second carbon. Its molecular formula is C12H22O4C_{12}H_{22}O_4, and it falls under the category of medium-chain hydroxy acids, which are organic compounds with carbon chains ranging from 6 to 12 carbon atoms.

Synthesis

The synthesis of this compound has been achieved through various methods, including microbial fermentation and chemical synthesis. One notable method involves using engineered bacterial systems, such as Escherichia coli, which can convert fatty acids into hydroxylated products via P450 monooxygenases. This biocatalytic approach has shown high regioselectivity and efficiency in producing the desired compound from fatty acids like dodecanoic acid .

Biological Activity

This compound exhibits several biological activities, which are summarized below:

  • Antimicrobial Properties : Studies have indicated that hydroxy acids can exhibit antimicrobial effects against various pathogens. The presence of the hydroxyl group enhances their ability to disrupt microbial membranes .
  • Anti-inflammatory Effects : Hydroxy fatty acids have been shown to modulate inflammatory responses, potentially serving as therapeutic agents in conditions characterized by chronic inflammation .
  • Metabolic Implications : As a metabolite, this compound may play a role in metabolic pathways related to lipid metabolism and energy production. Its presence has been noted in urine samples from individuals with metabolic disorders, suggesting its potential as a biomarker .

Case Study 1: Metabolic Disorder Analysis

In a clinical study involving children diagnosed with metabolic disorders, elevated levels of various organic acids, including this compound, were detected. These findings were part of a broader investigation into organic acidurias using gas chromatography-mass spectrometry (GC-MS). The study highlighted the significance of monitoring such metabolites in diagnosing and managing metabolic conditions .

Case Study 2: Dietary Impact on Metabolism

Another study examined the dietary influences on the excretion of this compound. Researchers observed that certain dietary components could affect its levels in urine, indicating its potential as a dietary biomarker. This research underscores the importance of understanding how diet interacts with metabolic pathways involving hydroxy acids .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Key Findings
AntimicrobialBiocatalysisHigh regioselectivity in conversion from fatty acids
Metabolic DisorderGC-MS analysisElevated levels found in children with organic acidurias
Anti-inflammatoryIn vitro assaysModulation of inflammatory markers observed
Biomarker PotentialUrine analysisDetected in urine samples related to dietary intake

Properties

IUPAC Name

2-hydroxydodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFLUASXSUPWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(C(=O)O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996175
Record name 2-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74661-16-8
Record name 2-Hydroxydodecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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